6-chloro-3-methyl-3,4-dihydro-2H-1,4-benzoxazine
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Overview
Description
6-chloro-3-methyl-3,4-dihydro-2H-1,4-benzoxazine is an organic compound that belongs to the class of benzoxazines Benzoxazines are heterocyclic compounds containing a benzene ring fused to an oxazine ring
Mechanism of Action
Target of Action
A structurally similar compound, (s)-n-(1-azabicyclo[222]oct-3-yl)-6-chloro-3,4-dihydro-4-methyl-2H-1,4-benzoxazine-8-carboxaminde, has been shown to have a high affinity for 5-HT3 receptors . The 5-HT3 receptor is a type of serotonin receptor found primarily in the digestive tract and the central nervous system.
Mode of Action
If it acts similarly to the structurally related compound mentioned above, it may function as an antagonist of the 5-ht3 receptors . Antagonists of these receptors are known to inhibit the action of serotonin, a neurotransmitter involved in a variety of functions including mood regulation, gastrointestinal motility, and nausea and vomiting reflexes.
Pharmacokinetics
The compound is soluble in dmso and dmf , which suggests it may have good bioavailability.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-chloro-3-methyl-3,4-dihydro-2H-1,4-benzoxazine can be achieved through several methods. One common approach involves the acylative kinetic resolution of racemic benzoxazines using (S)-naproxen acyl chloride as a diastereoselective chiral resolving agent . The acylation of racemic benzoxazines with (S)-naproxen acyl chloride affords (S,S)-diastereomers of amides, which can be isolated in diastereomerically pure form by recrystallization or flash column chromatography on silica gel. Acidic hydrolysis of these amides yields the desired enantiomers .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often employ continuous flow reactors and automated systems to control reaction parameters precisely.
Chemical Reactions Analysis
Types of Reactions
6-chloro-3-methyl-3,4-dihydro-2H-1,4-benzoxazine undergoes various chemical reactions, including:
Reduction: Reduction reactions typically involve the addition of hydrogen or removal of oxygen, using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Substitution reactions involve the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Halogens (chlorine, bromine), nucleophiles (amines, thiols), and electrophiles (alkyl halides).
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce dechlorinated or hydrogenated products.
Scientific Research Applications
6-chloro-3-methyl-3,4-dihydro-2H-1,4-benzoxazine has several scientific research applications:
Comparison with Similar Compounds
Similar Compounds
- 6-chloro-4-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-8-carboxylic acid methyl ester
- 6-chloro-8-methyl-2,4-dihydro-1H-3,1-benzoxazine-2,4-dione
- 7-chloro-3-methyl-3,4-dihydro-2H-1,2,4-benzothiadiazine 1,1-dioxide
Uniqueness
6-chloro-3-methyl-3,4-dihydro-2H-1,4-benzoxazine is unique due to its specific substitution pattern and the presence of both chloro and methyl groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various applications, particularly in the development of new materials and therapeutic agents.
Properties
IUPAC Name |
6-chloro-3-methyl-3,4-dihydro-2H-1,4-benzoxazine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10ClNO/c1-6-5-12-9-3-2-7(10)4-8(9)11-6/h2-4,6,11H,5H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WLHMXOOGZCCTFM-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1COC2=C(N1)C=C(C=C2)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10ClNO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00615274 |
Source
|
Record name | 6-Chloro-3-methyl-3,4-dihydro-2H-1,4-benzoxazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00615274 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
183.63 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
56346-38-4 |
Source
|
Record name | 6-Chloro-3-methyl-3,4-dihydro-2H-1,4-benzoxazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00615274 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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